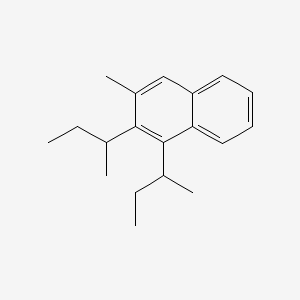

Methylbis(1-methylpropyl)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

85650-84-6 |

|---|---|

Molecular Formula |

C19H26 |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

1,2-di(butan-2-yl)-3-methylnaphthalene |

InChI |

InChI=1S/C19H26/c1-6-13(3)18-15(5)12-16-10-8-9-11-17(16)19(18)14(4)7-2/h8-14H,6-7H2,1-5H3 |

InChI Key |

UGFOUDPXHCZMLX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(C2=CC=CC=C2C=C1C)C(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for Methylbis 1 Methylpropyl Naphthalene and Its Analogs

Strategic Retrosynthesis and Precursor Chemistry

A retrosynthetic analysis of Methylbis(1-methylpropyl)naphthalene reveals several plausible synthetic disconnections. The most straightforward approach involves the disconnection of the three alkyl groups—one methyl and two 1-methylpropyl (sec-butyl) groups—from the naphthalene (B1677914) scaffold. This suggests a forward synthesis commencing with the sequential or simultaneous alkylation of naphthalene or an appropriate alkylnaphthalene precursor.

Key precursors for such a synthesis include:

Naphthalene: The simplest starting material, which would require the introduction of all three alkyl substituents.

Methylnaphthalene (1- or 2-isomer): A more advanced precursor where the first alkyl group is already in place. Subsequent bis-alkylation with a sec-butylating agent would be required. Friedel-Crafts alkylation of 2-methylnaphthalene (B46627) using long-chain alkenes in ionic liquids has been explored, demonstrating the feasibility of adding further alkyl chains to a methylnaphthalene core. researchgate.net

(1-Methylpropyl)naphthalene: An alternative starting point, necessitating the introduction of a methyl group and a second sec-butyl group.

Halogenated Naphthalenes: Compounds such as brominated methylnaphthalenes serve as crucial precursors for cross-coupling reactions, which offer a high degree of regiochemical control. nih.gov Halogenated naphthalenes are valuable intermediates in organic synthesis due to their utility in transition metal-catalyzed reactions. nih.gov

The choice of precursor is dictated by the desired substitution pattern of the final product and the need to manage the regioselectivity of the subsequent substitution reactions. The synthesis of polysubstituted naphthalenes often presents challenges in controlling the position of incoming electrophiles, a problem that de novo approaches, which build the ring system from acyclic precursors, aim to solve. csir.co.za

Detailed Reaction Pathways and Mechanistic Investigations

The Friedel-Crafts alkylation stands as a cornerstone of electrophilic aromatic substitution (EAS) for attaching alkyl groups to aromatic rings. cerritos.edu This methodology is directly applicable to the synthesis of this compound. A plausible pathway involves the reaction of methylnaphthalene with a sec-butylating agent, such as 2-bromobutane (B33332) or 2-butene, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu

The mechanism begins with the activation of the alkylating agent by the Lewis acid to generate a sec-butyl carbocation electrophile.

Step 1: Generation of the Electrophile CH₃CH₂CH(Br)CH₃ + AlCl₃ → CH₃CH₂CH⁺CH₃ + AlCl₃Br⁻

This carbocation then attacks the electron-rich naphthalene ring. The initial alkylation product is more nucleophilic than the starting material due to the electron-donating nature of the newly added alkyl group, which can lead to overalkylation, a common challenge in Friedel-Crafts reactions. cerritos.edu Steric hindrance can sometimes be used to limit the extent and position of subsequent alkylations.

A significant challenge in the alkylation of naphthalene is controlling the position of substitution. The presence of the methyl group on the starting precursor will direct the incoming sec-butyl groups, but a mixture of isomers is highly probable. The reaction conditions, including the choice of catalyst, solvent, and temperature, can influence the product distribution. google.com For instance, the alkylation of α-methylnaphthalene with long-chain olefins has been studied using various ionic liquids, which can act as both solvent and catalyst, offering an alternative to traditional Lewis acids. researchgate.net

To overcome the regioselectivity issues inherent in electrophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions provide a powerful alternative. Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Negishi couplings, are particularly effective for creating specific carbon-carbon bonds. rsc.orgnobelprize.org

A potential synthetic route using this strategy would start with a regioselectively di-halogenated methylnaphthalene, for example, dibromo-methylnaphthalene. This precursor can then undergo a sequential or one-pot cross-coupling reaction with a sec-butyl organometallic reagent.

Example Pathway using Suzuki-Miyaura Coupling:

Precursor Synthesis: Preparation of a specific dibromo-methylnaphthalene isomer.

Organoboron Reagent: Synthesis of sec-butylboronic acid or a corresponding boronate ester.

Coupling Reaction: The dibromo-methylnaphthalene is reacted with two equivalents of the sec-butylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₃PO₄).

The catalytic cycle for this reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalene derivative.

Transmetalation: The sec-butyl group is transferred from the boron atom to the palladium center.

Reductive Elimination: The two organic groups (naphthalene and sec-butyl) are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. nobelprize.org

This approach offers excellent control over the substitution pattern, as the positions of the sec-butyl groups are predetermined by the positions of the bromine atoms on the precursor. nih.gov

De novo synthesis provides an alternative route to constructing the polysubstituted naphthalene core itself, thereby embedding the desired substitution pattern from the outset. These methods typically involve the cyclization of highly functionalized acyclic or monocyclic precursors followed by an aromatization step.

One modern approach involves the metal-free borylative cyclization of o-alkynylstyrenes mediated by reagents like BCl₃. bohrium.comresearchgate.net This strategy allows for the synthesis of boron-functionalized polysubstituted naphthalenes. The resulting boronate esters are versatile intermediates that can be subsequently converted into various functional groups, including alkyl groups, through further cross-coupling reactions (e.g., with sec-butyl halides).

Another established method is the electrophilic cyclization of arene-containing propargylic alcohols, which can yield a variety of substituted naphthalenes under mild conditions. nih.gov While more complex, these strategies circumvent the regioselectivity problems of direct substitution on the naphthalene ring and are particularly useful for accessing isomers that are difficult to prepare otherwise.

Catalytic Systems in this compound Synthesis

Transition metal catalysis is central to modern, selective methods for synthesizing complex aromatic compounds like this compound. Palladium complexes are the most widely used catalysts for the cross-coupling reactions described in section 2.2.2.

The efficacy of palladium-catalyzed cross-coupling is largely dependent on the choice of ligands coordinated to the metal center. Ligands such as phosphines (e.g., triphenylphosphine, PPh₃) or N-heterocyclic carbenes (NHCs) play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. The development of new and improved ligands has significantly expanded the scope of these reactions, allowing them to proceed under milder conditions and with a broader range of functional groups tolerated. rsc.orgacs.org

The general mechanism for reactions like the Suzuki or Negishi coupling is a catalytic cycle that assembles the organic fragments on the palladium center before reductive elimination furnishes the final product. nobelprize.org This catalytic approach has become an indispensable tool in organic synthesis due to its reliability and high degree of control. nih.govacs.org

Organocatalysis and Biocatalysis

Organocatalysis in the context of naphthalene alkylation often involves the use of small organic molecules to catalyze the reaction, offering a metal-free alternative to traditional Friedel-Crafts chemistry. While specific organocatalytic methods for the synthesis of this compound are not explicitly documented, the principles of organocatalytic Friedel-Crafts alkylation can be applied. For instance, the enantioselective Friedel-Crafts alkylation of 1-naphthols with α,β-unsaturated aldehydes, catalyzed by organic molecules, demonstrates the potential for controlled alkyl group introduction on the naphthalene scaffold. acs.org Such reactions proceed through the formation of reactive intermediates, allowing for the formation of C-C bonds under mild conditions. The challenge lies in extending these methods to the direct di-alkylation of the naphthalene core with sec-butyl groups.

Biocatalysis offers a green and highly selective approach to the functionalization of aromatic compounds. While a direct biocatalytic synthesis of this compound is not reported, the biotransformation of naphthalene itself provides insight into potential enzymatic pathways. Fungal peroxygenases, for example, can catalyze the epoxidation of naphthalene. tudelft.nl This reactive epoxide intermediate can then undergo nucleophilic ring-opening, providing a handle for further functionalization and the introduction of various substituents. tudelft.nl The application of whole-cell biocatalysts, such as those from Streptomyces species, has also been explored for oxidative reactions on the naphthalene core. These enzymatic systems offer high regio- and enantioselectivity, which would be advantageous in the synthesis of specific isomers of alkylated naphthalenes.

Stereoselective Synthesis of Chiral this compound Isomers

The introduction of two 1-methylpropyl (sec-butyl) groups onto a naphthalene ring can lead to the formation of various constitutional isomers and stereoisomers. If the substitution pattern results in a chiral molecule, stereoselective synthesis becomes crucial for obtaining a single enantiomer. While the literature does not provide a specific method for the stereoselective synthesis of chiral this compound isomers, general principles of asymmetric synthesis can be considered.

The use of chiral catalysts, whether they be organocatalysts, transition metal complexes with chiral ligands, or enzymes, is the cornerstone of stereoselective synthesis. For instance, in analogous Friedel-Crafts alkylations, chiral Lewis acids or Brønsted acids can be employed to control the facial selectivity of the electrophilic attack on the naphthalene ring, leading to an enantiomeric excess of one isomer. The development of a stereoselective route to a specific chiral isomer of this compound would likely require significant methodological development, focusing on the design of a catalyst that can effectively differentiate between the prochiral faces of the naphthalene substrate or the enantiotopic faces of an intermediate.

Synthetic Routes to Advanced Derivatives of this compound

The synthesis of advanced derivatives of alkylated naphthalenes is of interest for various applications, including materials science and medicinal chemistry. While specific derivatives of this compound are not widely reported, general strategies for the functionalization of the naphthalene core can be extrapolated.

The alkylation of naphthalene with long-chain olefins using zeolite catalysts is a well-established industrial process for producing alkylated naphthalenes. google.comgoogle.comresearchgate.net These reactions can be tuned to favor mono-, di-, or poly-alkylation. For instance, using zeolite catalysts like HY or Hβ, naphthalene can be alkylated with long-chain olefins, and the reaction conditions can influence the product distribution. researchgate.net Ionic liquids have also emerged as effective catalysts for naphthalene alkylation, offering high conversion rates under mild conditions. rsc.orgresearchgate.net

Further functionalization of the alkylated naphthalene core could be achieved through various aromatic substitution reactions. Halogenation, nitration, and sulfonation could introduce functional groups that serve as handles for further synthetic transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of functionalized naphthalene diimides and chlorinated benzoquinolines from naphthalene derivatives showcases the versatility of the naphthalene scaffold in preparing more complex molecular architectures. researchgate.netnih.gov

Below is a data table summarizing different catalytic systems used for the alkylation of naphthalene with various olefins, which provides a conceptual basis for the synthesis of compounds like this compound.

| Catalyst System | Alkylating Agent | Key Findings |

| Zeolite HY | Long-chain olefins (C11-C12) | Showed higher activity and mono-alkylnaphthalene selectivity compared to Hβ. researchgate.net |

| Zeolite USY | Long-chain olefins | The presence of bulky cations in the zeolite increases selectivity for mono-alkylated products. google.com |

| Me3NHCl–AlCl3 Ionic Liquid | 1-Dodecene | High yield (>99%) of alkylated naphthalene could be obtained within 60 seconds at 30 °C. rsc.org |

| Methanesulfonic acid (MSA) | 1-Octene | Achieved an olefin conversion of 95.2% and a product yield of 78.4% under optimized conditions. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Methylbis 1 Methylpropyl Naphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound like Methylbis(1-methylpropyl)naphthalene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be utilized to unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule.

Multi-Dimensional NMR for Complex Structure Determination

Given the complexity of the ¹H NMR spectrum of an unsymmetrically substituted naphthalene (B1677914) derivative, one-dimensional techniques alone may not be sufficient for a complete structural assignment due to potential signal overlap. Multi-dimensional NMR experiments provide an additional dimension to resolve these ambiguities.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would be crucial in identifying the protons within each 1-methylpropyl group and in assigning the protons on the naphthalene ring system by observing their through-bond coupling relationships.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals of the naphthalene core and the alkyl substituents by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for establishing the connectivity between the 1-methylpropyl groups and the naphthalene ring, as well as the position of the methyl group on the naphthalene core.

Illustrative ¹H and ¹³C NMR Data for a Hypothetical Isomer of this compound

To illustrate the application of NMR, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts for an isomer of this compound. These values are estimated based on known substituent effects on the naphthalene ring system.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.20 - 8.10 (multiplets) | 124.0 - 135.0 |

| Naphthalene-CH₃ | 2.50 (singlet) | 21.5 |

| -CH- (sec-butyl) | 3.10 (multiplet) | 40.0 |

| -CH₂- (sec-butyl) | 1.70 (multiplet) | 30.0 |

| -CH₃ (sec-butyl, secondary) | 1.30 (doublet) | 22.0 |

| -CH₃ (sec-butyl, primary) | 0.90 (triplet) | 12.0 |

Dynamic NMR Studies of Conformational Behavior

The presence of bulky 1-methylpropyl (sec-butyl) groups on the naphthalene ring can lead to restricted rotation around the C-C single bonds connecting the alkyl groups to the aromatic system. This restricted rotation can result in the existence of different conformers that may interconvert at a rate that is on the NMR timescale.

Dynamic NMR (DNMR) is the technique used to study these conformational changes. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the interconversion between conformers is slow, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and their eventual coalescence into a time-averaged signal at higher temperatures.

For this compound, DNMR studies could provide valuable information on the energy barriers to rotation of the sec-butyl groups. This would involve monitoring the signals of the diastereotopic protons within the methylene (B1212753) groups of the sec-butyl substituents. Studies on similarly hindered naphthalenes have demonstrated the utility of this technique in quantifying rotational barriers. rsc.orgnih.govresearchgate.netscispace.com

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a compound. For this compound (C₂₀H₂₈), the expected exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.

Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₈ |

| Calculated Exact Mass | 268.2191 |

| Hypothetical Observed Mass | 268.2195 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then subjected to fragmentation. The resulting fragment ions are then mass analyzed. This process provides detailed structural information by revealing the fragmentation pathways of the parent ion.

For this compound, MS/MS would be used to confirm the nature of the alkyl substituents and their attachment to the naphthalene core. Common fragmentation pathways for alkylated aromatic compounds include the loss of alkyl radicals and rearrangements. The fragmentation pattern of di-tert-butylnaphthalenes, for instance, is dominated by the loss of a methyl radical. nih.gov A similar initial loss of an ethyl or methyl radical would be expected for a sec-butyl substituent.

Hypothetical MS/MS Fragmentation Data for the Molecular Ion of this compound (m/z 268.2)

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 239.2 | C₂H₅• | Loss of an ethyl radical from a sec-butyl group |

| 211.2 | C₄H₉• | Loss of a sec-butyl radical |

| 183.1 | C₆H₁₃• | Loss of a sec-butyl and two methyl groups |

| 155.1 | C₈H₁₅• | Fragmentation of the naphthalene ring |

X-ray Crystallography for Solid-State Molecular Architecture

While no crystal structure for this compound is currently available, a crystal structure for the closely related 2,6-di-tert-amylnaphthalene has been reported. researchgate.net Analysis of such a structure would reveal the precise geometry of the naphthalene core and the conformation of the alkyl substituents in the solid state. It would also provide insights into the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, that govern the packing of the molecules in the crystal lattice.

Illustrative Crystallographic Data for a Dialkylnaphthalene Derivative

The following table presents typical crystallographic data that would be obtained from an X-ray diffraction experiment on a crystalline dialkylnaphthalene.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent bonds. mt.comsepscience.com While IR spectroscopy measures the absorption of infrared radiation by molecules as they transition to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light. mt.comlibretexts.org These techniques are complementary, as the selection rules for each differ; some vibrational modes may be active in IR but not in Raman, and vice versa. sepscience.com

For this compound, the spectra are dominated by the characteristic vibrations of the naphthalene core and the attached methyl and sec-butyl (1-methylpropyl) alkyl groups.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: The naphthalene ring exhibits C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. nasa.govdtic.mil

Aliphatic C-H Stretching: The methyl and sec-butyl groups give rise to strong C-H stretching bands in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system appear in the 1650-1450 cm⁻¹ region. nasa.gov These bands are often strong in both IR and Raman spectra and are indicative of the aromatic nature of the core.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. researchgate.net The specific pattern of the out-of-plane bending modes is highly dependent on the substitution pattern on the naphthalene ring.

Alkyl Group Deformations: The methyl and sec-butyl substituents exhibit characteristic bending (scissoring, wagging, twisting) and rocking vibrations, typically found below 1500 cm⁻¹.

Theoretical studies, such as those using Density Functional Theory (DFT), on related molecules like methylnaphthalene and other naphthalene derivatives, have been instrumental in assigning these vibrational modes with high accuracy. researchgate.netnih.gov The analysis of these spectral regions allows for the confirmation of the presence of both the aromatic core and the specific alkyl substituents.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1650 - 1450 | IR, Raman |

| C-H In-Plane Bend | 1300 - 1000 | IR, Raman |

Electronic Spectroscopy: UV-Visible and Fluorescence Studies

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence studies, provides insights into the electronic transitions within the π-system of the naphthalene chromophore. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals.

The UV spectrum of naphthalene itself is characterized by three main absorption bands. The introduction of alkyl substituents, such as the methyl and two sec-butyl groups in this compound, typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. mdpi.com This shift is due to the electron-donating nature of alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the π→π* transitions. mdpi.comaanda.orgresearchgate.net

Fluorescence spectroscopy is also a powerful tool for studying substituted naphthalenes. These compounds are often fluorescent, emitting light upon relaxation from an excited electronic state. The introduction of silyl (B83357) and alkyl groups has been shown to increase fluorescence intensities. mdpi.com The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band. For this compound, one would expect a characteristic fluorescence emission profile in the UV region, with the exact emission maximum being dependent on the solvent environment and the specific substitution pattern. The study of fluorescence quenching can also provide information about the interaction of the molecule with its environment. mdpi.com

Interactive Data Table: Expected Electronic Transitions

| Spectroscopic Property | Expected Wavelength Range | Transition Type |

|---|---|---|

| UV Absorption (S₀→S₃) | ~220-230 nm | π→π* |

| UV Absorption (S₀→S₂) | ~260-290 nm | π→π* |

| UV Absorption (S₀→S₁) | ~300-330 nm | π→π* |

Advanced Electron Microscopy Techniques (e.g., EELS for structural insights)

While traditional electron microscopy techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are primarily used for imaging materials at the nanoscale and microscale, they are not typically employed for determining the molecular structure of small organic compounds like this compound. researchgate.netacs.org However, advanced techniques coupled with electron microscopy can provide valuable structural and electronic information.

Electron Energy Loss Spectroscopy (EELS) is an analytical technique that can be combined with TEM (forming STEM-EELS). energy.govuantwerpen.be EELS analyzes the energy distribution of electrons that have passed through a sample. uantwerpen.be Some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to atomic or electronic excitations within the sample. This can provide information on elemental composition, chemical bonding, and electronic properties at a high spatial resolution. energy.gov

For a sample of this compound, potentially adsorbed on a substrate like graphene, EELS could theoretically provide:

Elemental Mapping: By analyzing the core-loss edges, EELS can identify the presence of carbon, confirming the elemental composition of the molecule.

Electronic Structure: The low-loss region of the EELS spectrum reveals information about plasmon excitations and interband transitions, which are related to the π-electron system of the naphthalene core. This can be correlated with data from UV-Visible spectroscopy.

Bonding Information: The fine structure of the carbon K-edge can give insights into the hybridization state (sp² vs. sp³) of the carbon atoms, helping to distinguish between the aromatic ring and the aliphatic side chains.

Recent advancements in low-dose, aberration-corrected STEM have demonstrated the potential to image individual small organic molecules, resolving individual atoms. wiley.com While technically challenging and not a routine method for structural elucidation, these advanced microscopy techniques represent a frontier in the characterization of complex organic molecules, offering the potential for direct visualization and electronic analysis at the single-molecule level. uantwerpen.bewiley.com

Computational and Theoretical Chemistry Studies of Methylbis 1 Methylpropyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivityrsc.orgnih.gov

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of Methylbis(1-methylpropyl)naphthalene at the atomic level. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular orbitals, electron density distribution, and the prediction of reactivity patterns.

Density Functional Theory (DFT) for Ground State Propertiesnih.gov

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the ground state properties of medium to large-sized molecules like this compound. researchgate.netssrn.com By approximating the many-electron problem to a computationally more tractable one based on the electron density, DFT provides a balance between accuracy and computational cost.

DFT calculations are routinely employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. Furthermore, DFT is instrumental in calculating key electronic properties that govern the molecule's reactivity. samipubco.com

One of the most significant applications of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. samipubco.com For substituted naphthalenes, the position and nature of the alkyl substituents significantly influence the energies of these frontier orbitals.

The following table presents hypothetical DFT-calculated electronic properties for this compound, based on trends observed for other alkylated naphthalenes.

| Property | Calculated Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap | 4.90 eV |

| Dipole Moment | 0.45 D |

| Total Energy | -850.123 Hartree |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Ab Initio Methods for High-Level Accuracynih.gov

For situations demanding higher accuracy, particularly in the study of excited states and reaction mechanisms, ab initio methods are employed. acs.orgaip.org Unlike DFT, which relies on approximations of the exchange-correlation functional, ab initio methods are derived directly from first principles without empirical parameters. figshare.com

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive, provide a more rigorous description of electron correlation effects. elsevierpure.com These methods are particularly valuable for calculating accurate binding energies, especially for systems where van der Waals interactions are significant, as is the case for the interaction of this compound with other molecules. aip.org Ab initio calculations can also be used to benchmark the results obtained from less computationally demanding methods like DFT. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionsnih.gov

While quantum chemical calculations provide a static picture of a molecule's properties, this compound is a flexible molecule with multiple rotatable bonds. Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamics of this molecule over time. osti.gov

MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. drexel.edu By simulating the trajectory of the molecule over nanoseconds or even microseconds, MD can reveal the preferred conformations of the sec-butyl groups relative to the naphthalene (B1677914) core and the energy barriers between different conformational states. rsc.org

These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or in the solid state. nih.gov They can also shed light on the nature of intermolecular interactions, predicting how molecules of this compound might pack in a crystal lattice or aggregate in solution. mdpi.com The insights gained from MD simulations are vital for predicting macroscopic properties such as viscosity and diffusion coefficients.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry plays a pivotal role in the prediction and interpretation of various spectroscopic signatures of this compound. olemiss.edu By calculating the response of the molecule to electromagnetic radiation, theoretical methods can generate spectra that can be compared with experimental data, aiding in the identification and characterization of the compound.

Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-visible absorption spectra. ssrn.com By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally. Similarly, the vibrational frequencies calculated using DFT or ab initio methods can be used to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated vibrational modes can be visualized, allowing for a detailed assignment of the experimental spectral features.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed with high accuracy using quantum chemical methods. samipubco.com These theoretical predictions are invaluable for interpreting complex NMR spectra and confirming the molecular structure.

The following table provides a hypothetical comparison of experimental and theoretically predicted spectroscopic data for a characteristic vibrational frequency and a proton NMR chemical shift.

| Spectroscopic Data | Experimental Value | Predicted Value | Method |

| C-H stretch (aromatic) | 3055 cm⁻¹ | 3060 cm⁻¹ | DFT (B3LYP/6-31G*) |

| ¹H NMR (aromatic proton) | 7.8 ppm | 7.75 ppm | GIAO-DFT |

Note: These values are for illustrative purposes.

Elucidation of Reaction Mechanisms via Computational Modelingnih.gov

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms involving this compound. nih.gov By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products, providing a comprehensive understanding of the reaction pathway. acs.org

For instance, the reactivity of the naphthalene core towards electrophilic substitution can be investigated by modeling the approach of an electrophile and calculating the activation energies for substitution at different positions. The directing effects of the methyl and bis(1-methylpropyl) groups can be rationalized by analyzing the stability of the resulting carbocation intermediates.

DFT calculations are commonly used to locate the transition state structures and calculate the associated energy barriers. rsc.org These calculations can provide quantitative predictions of reaction rates and selectivity, which can be invaluable for optimizing reaction conditions in synthetic chemistry. mdpi.com

Modeling of Intermolecular Forces and Supramolecular Interactionsnih.gov

The non-covalent interactions between molecules of this compound, and between this molecule and its environment, are crucial for understanding its physical properties and its behavior in condensed phases. These intermolecular forces, including van der Waals interactions and potential π-π stacking, govern the formation of supramolecular structures.

Computational methods, particularly those that properly account for dispersion forces, are essential for modeling these weak interactions. dtu.dk High-level ab initio methods or DFT with dispersion corrections (DFT-D) can be used to calculate the interaction energies between two or more molecules of this compound in various orientations. This allows for the identification of the most stable dimeric and larger cluster configurations. Understanding these interactions is key to predicting crystal packing, solubility, and the behavior of the compound in materials science applications.

Chemical Reactivity and Transformation Mechanisms of Methylbis 1 Methylpropyl Naphthalene

Oxidation and Reduction Pathways

The oxidation and reduction of Methylbis(1-methylpropyl)naphthalene are centered on the naphthalene (B1677914) ring system and its alkyl side chains. The electron-rich nature of the aromatic system makes it susceptible to oxidation, while its inherent stability makes reduction more challenging.

Oxidation: The naphthalene core can be oxidized under various conditions. In the atmosphere, the primary oxidation pathway is initiated by hydroxyl (OH) radicals. rsc.orgresearchgate.net This process typically involves the addition of the OH radical to the aromatic ring, forming a radical adduct. rsc.orgresearchgate.net This adduct can then react with molecular oxygen, leading to the formation of various oxygenated products, including naphthols and, upon ring cleavage, compounds like formylcinnamaldehyde. rsc.org

The presence of alkyl groups, such as methyl and sec-butyl groups, influences the rate and position of oxidation. Alkyl groups are electron-donating, which generally increases the susceptibility of the aromatic ring to electrophilic attack and oxidation. However, the bulky sec-butyl groups can also exert steric hindrance, potentially directing the oxidation to less hindered positions on the naphthalene ring.

Furthermore, the alkyl side chains themselves are susceptible to oxidation. For instance, the methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid (naphthoic acid). nih.gov Similarly, the benzylic hydrogens on the sec-butyl group are potential sites for oxidative attack. Microbial oxidation of methylnaphthalenes has shown that metabolism can be initiated either by methyl group monoxygenation or by ring dioxygenation. nih.gov

Catalytic oxidation of naphthalene in the presence of catalysts like iron(III) TAML activators and hydrogen peroxide leads to the formation of naphthols and subsequently naphthoquinones. nih.gov It is expected that this compound would undergo similar transformations, although the reaction rates and product distribution would be influenced by the electronic and steric effects of the alkyl substituents.

Reduction: The reduction of the naphthalene aromatic system is energetically unfavorable due to its resonance stability. Chemical reduction typically requires harsh conditions, such as high-pressure hydrogenation in the presence of metal catalysts. The hydrogenation of alkylnaphthalenes can yield tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene) derivatives. researchgate.net Steric hindrance from bulky alkyl groups, like the two sec-butyl groups in this compound, can impede the approach of the molecule to the catalyst surface, potentially slowing the rate of hydrogenation compared to less substituted naphthalenes. researchgate.net

Reduction of the naphthalene ring is a key step in its anaerobic biodegradation, where the aromatic ring's resonance energy is overcome by enzymatic two-electron reduction steps. nih.gov

Table 1: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Key Intermediates/Products | Influencing Factors for this compound |

|---|---|---|---|

| Atmospheric Oxidation | OH radicals, O₂ | Naphthols, Naphthoquinones, Ring-cleavage products | Activating effect of alkyl groups; Steric hindrance from sec-butyl groups. |

| Microbial Oxidation | Aerobic microorganisms (e.g., Pseudomonas) | Dihydrodiols, Methylcatechols, Naphthoic acids | Position of alkyl groups determines initial attack site (ring vs. side-chain). nih.gov |

| Catalytic Oxidation | Fe(III) TAML/H₂O₂ | Naphthols, Naphthoquinones | Electron-donating alkyl groups may increase reaction rate. nih.gov |

| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Ni-Mo sulfide) | Tetralin and Decalin derivatives | Steric hindrance from sec-butyl groups may decrease reaction rate. researchgate.net |

| Anaerobic Biodegradation | Sulfate- or Nitrate-reducing bacteria | Carboxylated naphthalene, Reduced-ring intermediates | Bioavailability and steric hindrance may affect enzymatic accessibility. nih.gov |

Photochemical Transformations and Photoinduced Reactions

Polycyclic aromatic hydrocarbons (PAHs) like this compound are subject to photochemical transformations, particularly when exposed to ultraviolet (UV) radiation from sunlight. Photodegradation is a significant environmental fate process for these compounds. nih.gov

Studies on naphthalene and various alkylated naphthalenes have shown that photodegradation in water or air follows pseudo-first-order kinetics. nih.gov The primary mechanism involves the absorption of UV light, which excites the molecule to a higher energy state. In the presence of oxygen, this can lead to a variety of photo-oxidation reactions.

The identified products from the photodegradation of naphthalene and its simpler alkylated derivatives are predominantly oxygenated compounds. These include:

Alcohols and Phenols: Hydroxylation of the aromatic ring.

Aldehydes and Ketones: Oxidation of the aromatic ring or alkyl side chains.

Quinones: Such as 1,4-naphthoquinone, which can form from the oxidation of naphthalene. nih.gov

Ring-opened products: Such as (E)-3-(2-acetylphenyl)acrylaldehyde from 1-methylnaphthalene.

For this compound, it is anticipated that similar photochemical reactions would occur. The alkyl groups may influence the absorption spectrum and the stability of excited states and intermediates. The sec-butyl groups could potentially undergo photo-oxidation at the benzylic position. The degradation of high-molecular-weight compounds in the particle phase has been observed to be rapid under UV light. researchgate.netrsc.org

Acid-Base Catalyzed Reactions

Acid-Catalyzed Reactions: The naphthalene ring system is susceptible to electrophilic substitution reactions, which are often catalyzed by acids. The most relevant acid-catalyzed reactions for polyalkylated naphthalenes are Friedel-Crafts alkylation and isomerization.

Alkylation: The synthesis of polyalkylated naphthalenes is commonly achieved through the Friedel-Crafts alkylation of naphthalene with olefins or alcohols in the presence of an acid catalyst. mdpi.comglobethesis.com For instance, multi-butylnaphthalenes can be synthesized by reacting naphthalene with n-butene using trifluoromethanesulfonic acid as a catalyst. mdpi.com The reaction proceeds via the formation of a carbocation from the alkylating agent, which then attacks the electron-rich naphthalene ring. mdpi.com The presence of existing alkyl groups on the ring directs subsequent alkylation, with both electronic and steric factors influencing the position of the new substituent.

Isomerization and Transalkylation: Under acidic conditions, the alkyl groups on a naphthalene ring can migrate to different positions (isomerization) or transfer to another molecule (transalkylation or disproportionation). researchgate.net This is particularly relevant in industrial processes where a specific isomer is desired. These reactions are driven by the formation of a carbocation intermediate and proceed towards a thermodynamically stable product distribution.

Base-Catalyzed Reactions: The naphthalene nucleus and its alkyl derivatives are generally unreactive under basic conditions. The electron-rich aromatic system is not susceptible to nucleophilic attack unless strongly electron-withdrawing groups are present. Furthermore, the C-H bonds of the aromatic ring and the alkyl side chains are not sufficiently acidic to be deprotonated by common bases. Therefore, significant base-catalyzed reactions are not a typical feature of the chemistry of this compound.

Environmental Degradation Pathways of this compound

The environmental fate of this compound is determined by a combination of biological and physical processes, including biodegradation and photodegradation.

Aerobic microorganisms, particularly bacteria, play a crucial role in the degradation of PAHs in the environment. nih.gov Numerous bacterial strains, especially from the genus Pseudomonas, are known to degrade naphthalene and its alkylated derivatives. frontiersin.orgethz.ch

The primary mechanism of aerobic bacterial degradation of naphthalene involves the action of a multi-component enzyme system, naphthalene dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. ethz.ch This intermediate is then dehydrogenated to form a dihydroxylated naphthalene (a catechol derivative), which subsequently undergoes ring cleavage, leading to metabolites that can enter central metabolic pathways like the Krebs cycle. frontiersin.org

For alkylated naphthalenes, two main aerobic degradation pathways have been identified: nih.gov

Ring Dioxygenation: The attack occurs on one of the aromatic rings, similar to the pathway for unsubstituted naphthalene. The presence of alkyl groups can influence which ring is attacked. ethz.ch

Side-Chain Oxidation: The degradation is initiated by the oxidation of an alkyl group. For methylnaphthalenes, the methyl group is hydroxylated to form a hydroxymethylnaphthalene, which is then oxidized to naphthoic acid. ethz.ch

In the case of this compound, with its multiple and branched alkyl chains, biodegradation is likely to be more complex. The presence of branched alkyl groups can sometimes hinder enzymatic degradation compared to linear chains. plymouth.ac.uk It is plausible that degradation could be initiated at either the methyl group, the sec-butyl groups, or the aromatic rings, depending on the specific microbial consortia present and their enzymatic capabilities.

Table 2: Key Enzymes and Products in Aerobic Biodegradation of Alkylnaphthalenes

| Initial Reactant | Key Enzyme System | Initial Product | Subsequent Metabolites | Reference |

|---|---|---|---|---|

| Naphthalene | Naphthalene Dioxygenase | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | Salicylate, Catechol | frontiersin.orgethz.ch |

| 1-Methylnaphthalene | Dioxygenase / Monooxygenase | cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene OR 1-Hydroxymethylnaphthalene | Methylsalicylate, Methylcatechol OR 1-Naphthoic acid | nih.gov |

| 2-Methylnaphthalene (B46627) | Dioxygenase / Monooxygenase | Methylsalicylates, Methylcatechols OR 2-Naphthoic acid | 4-Hydroxymethylcatechol | ethz.ch |

Contrary to earlier beliefs, it is now established that naphthalene and other PAHs can be degraded under anaerobic conditions, for instance by sulfate-reducing or nitrate-reducing bacteria. nih.govnih.gov This process is generally slower than aerobic degradation but is crucial in anoxic environments like sediments and contaminated aquifers.

The anaerobic degradation of naphthalene involves distinct biochemical strategies to overcome the stability of the aromatic ring without the use of molecular oxygen. A key initial activation step is often carboxylation, where a carboxyl group is added to the naphthalene ring. nih.gov This is followed by a series of reduction and ring-cleavage reactions. The ring system is destabilized by enzymatic reduction steps before the ring is opened, often through pathways analogous to β-oxidation. nih.gov

The degradation of polyalkylated naphthalenes under anaerobic conditions is less studied. The larger size and increased hydrophobicity of this compound may reduce its bioavailability to anaerobic microorganisms. The bulky sec-butyl groups might also sterically hinder the initial enzymatic attack, potentially making it more persistent in anaerobic environments compared to naphthalene or methylnaphthalene. However, pure microbial cultures capable of degrading naphthalene anaerobically have been isolated, suggesting that specialized microorganisms may exist that can also transform more complex alkylated PAHs. nih.gov

As discussed in section 5.2, photodegradation is a significant abiotic degradation pathway for polyalkylated naphthalenes in the environment. When exposed to sunlight, particularly in the presence of water and oxygen, these compounds can be transformed into a variety of oxygenated products. nih.gov This process can lead to the partial or complete breakdown of the molecule. The initial products of photodegradation, such as hydroxylated or quinone derivatives, may be more water-soluble but can also exhibit different toxicity profiles than the parent compound. nih.gov The photodegradation of high-molecular-weight compounds associated with secondary organic aerosols can lead to the formation of smaller, more volatile products. researchgate.netrsc.org For this compound, photodegradation in sunlit surface waters and in the atmosphere is expected to be a key transformation process.

Chemical Hydrolysis and Other Abiotic Transformations of this compound

Chemical Hydrolysis:

This compound is a hydrocarbon and, as such, is not expected to undergo chemical hydrolysis under typical environmental conditions. Hydrolysis reactions involve the cleavage of chemical bonds by the addition of water. libretexts.org This process is characteristic of compounds with functional groups such as esters, amides, or sulfates. libretexts.orgrsc.org The carbon-carbon and carbon-hydrogen bonds that constitute alkylated naphthalenes are generally resistant to hydrolysis. In fact, alkylnaphthalenes are noted for their excellent hydrolysis stability, a property that makes them suitable for use as lubricating base oils. mdpi.com Therefore, it is anticipated that this compound would be persistent in aqueous environments with respect to hydrolysis.

Other Abiotic Transformations:

In contrast to hydrolysis, this compound is expected to be susceptible to other abiotic transformation processes, primarily photodegradation and chemical oxidation.

Photodegradation:

Photodegradation is a significant abiotic process for the transformation of polycyclic aromatic hydrocarbons (PAHs), including alkylated naphthalenes, in the environment. researchgate.netsigmaaldrich.comnih.gov This process involves the absorption of light energy, which can lead to the breakdown of the molecule. Studies on naphthalene and various alkylated naphthalenes have shown that photodegradation follows pseudo-first-order kinetics. researchgate.netnih.gov The rate of degradation can be influenced by factors such as temperature and the specific structure of the alkyl substituent.

The transformation products resulting from the photodegradation of alkylated naphthalenes are primarily oxygenated compounds. researchgate.netnih.gov These can include alcohols, aldehydes, ketones, and quinones. researchgate.netnih.gov For this compound, photodegradation would likely involve oxidation of the naphthalene rings and/or the sec-butyl side chains, leading to a variety of more polar and potentially more water-soluble derivatives.

Table 1: Pseudo-first-order Rate Constants for the Photodegradation of Naphthalene and various Alkylated Naphthalenes in Water

| Compound | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |

| Naphthalene | 0.045 | 15.4 |

| 1-Methylnaphthalene | 0.058 | 11.9 |

| 2-Methylnaphthalene | 0.061 | 11.4 |

| 1,3-Dimethylnaphthalene | 0.075 | 9.2 |

| 2,3-Dimethylnaphthalene | 0.079 | 8.8 |

| 1-Ethylnaphthalene | 0.065 | 10.7 |

| 2-Ethylnaphthalene | 0.069 | 10.0 |

| This data is illustrative and based on studies of similar compounds; specific rates for this compound may vary. |

Chemical Oxidation:

Chemical oxidation is another important abiotic transformation pathway. In the atmosphere, the oxidation of alkylnaphthalenes is primarily initiated by hydroxyl (OH) radicals. researchgate.netrsc.org This process leads to the formation of a complex mixture of oxygenated products. The reaction can proceed via OH addition to the aromatic rings or hydrogen abstraction from the alkyl side chains. rsc.org For this compound, oxidation of the sec-butyl groups could lead to the formation of hydroperoxides, alcohols, and ketones. Ring-opening products, such as dicarbonyls, may also be formed. researchgate.net

In aquatic or soil environments, other oxidizing agents such as nitrogen dioxide (NO₂) can also contribute to the transformation of alkylnaphthalenes, leading to the formation of carboxylic acids. google.com The presence of two sec-butyl groups on the naphthalene ring of this compound would likely influence the sites of oxidative attack and the subsequent transformation products.

Applications of Methylbis 1 Methylpropyl Naphthalene in Materials Science and Industrial Processes Non Clinical

Role as a Building Block in Polymer Science and Macromolecular Synthesis

Naphthalene (B1677914) and its derivatives are significant building blocks in the synthesis of high-performance polymers due to their rigidity, thermal stability, and desirable electronic properties. While direct polymerization of Methylbis(1-methylpropyl)naphthalene has not been reported, its structure suggests it could serve as a valuable monomer or a modifying agent in various polymer systems.

The introduction of a naphthalene core into a polymer backbone generally enhances properties such as thermal stability and mechanical strength. The alkyl groups, in this case, methyl and bis(1-methylpropyl), would be expected to improve the solubility of the resulting polymers in common organic solvents, a crucial factor for processability. For instance, naphthalene-based polyesters exhibit high melting points and excellent mechanical properties.

The Friedel-Crafts reaction is a common method for synthesizing naphthalene-based polymers. In such a process, a compound like this compound could potentially be cross-linked to form a porous aromatic polymer. These types of polymers are noted for their high stability and porosity.

Integration into Organic Electronic Materials

The delocalized π-electron system of the naphthalene core is a key feature that makes its derivatives suitable for applications in organic electronics.

Organic Semiconductors

Naphthalene-based materials are a well-established class of n-type organic semiconductors. The electron-accepting nature of the naphthalene ring system facilitates electron transport. The incorporation of alkyl groups, such as the 1-methylpropyl groups in this compound, can influence the molecular packing and electronic coupling between adjacent molecules in the solid state, which in turn affects charge mobility. While specific studies on this compound are not available, research on other naphthalene derivatives, such as naphthalene diimides, demonstrates their potential in organic field-effect transistors (OFETs). The alkyl substituents can enhance solubility, enabling solution-based processing techniques like spin-coating or printing for the fabrication of electronic devices.

Representative Data for Naphthalene-Based Organic Semiconductors

| Compound Class | Function | Key Properties |

| Naphthalene Diimides | n-type semiconductor | High electron affinity, good thermal and chemical stability |

| Functionalized Naphthalenes | Charge transport layer | Tunable HOMO/LUMO levels, solution processability |

This table presents data for classes of naphthalene derivatives to illustrate potential properties, as specific data for this compound is not available.

Components in Organic Light-Emitting Diodes (OLEDs)

Naphthalene derivatives are frequently used in the construction of Organic Light-Emitting Diodes (OLEDs), often serving as building blocks for blue-light-emitting materials. The wide bandgap of naphthalene makes it suitable for this purpose. The substitution pattern on the naphthalene core can be tailored to fine-tune the emission color and improve device efficiency. The presence of bulky alkyl groups like 1-methylpropyl can prevent strong intermolecular aggregation, which often leads to fluorescence quenching. This could potentially lead to improved performance in OLEDs. Naphthalene-based materials can be used as transport materials in OLED devices to enhance device lifetime and stability.

Utilization in Functional Materials

The chemical and physical properties of the naphthalene core can be harnessed to create a variety of functional materials.

Catalyst Support Materials

Porous aromatic polymers derived from naphthalene have been investigated as supports for catalysts. These materials offer high surface area and thermal stability, which are desirable properties for catalyst supports. For example, naphthalene-based polymers have been used to support palladium nanoparticles for cross-coupling reactions. The functionalization of the naphthalene monomer can influence the porosity and the distribution of the catalytically active metal. It is plausible that a monomer like this compound could be used to create such porous polymers, with the alkyl groups potentially influencing the polymer's morphology and interaction with the catalytic species.

Properties of Naphthalene-Based Polymer Supports

| Polymer Type | Monomer | Application | Key Features |

| Porous Aromatic Polymer | Naphthalene | Support for Pd nanoparticles | High stability, developed porosity |

| Functionalized Polymer | Hydroxylated Naphthalene | Suzuki cross-coupling | Improved metal-support interaction |

This table showcases examples of naphthalene-based polymers to indicate potential applications, as specific data for polymers derived from this compound is not available.

Components in Chemical Sensors

Naphthalene-based compounds have been utilized in the development of chemical sensors. Their fluorescence properties can be sensitive to the presence of certain analytes. For instance, functionalized naphthalene derivatives can exhibit changes in their fluorescence emission upon binding to specific ions or molecules. While not directly studied, the naphthalene core of this compound provides a platform that could potentially be functionalized to create new sensory materials. Highly sensitive optical refractive index sensors have been developed for the detection of naphthalene vapor, demonstrating the interaction of the naphthalene structure with sensing platforms.

Supramolecular Chemistry Applications

Based on available scientific and technical literature, there is no specific information detailing the use of this compound in supramolecular chemistry applications. While naphthalene derivatives, in general, are utilized in this field, research directly investigating this compound is not apparent.

Host-Guest Chemistry

No studies have been identified that describe this compound as either a host or a guest molecule in host-guest chemical systems. The principles of host-guest chemistry involve the formation of unique structural complexes through non-covalent interactions, where one chemical species (the host) forms a complex with another (the guest). While substituted naphthalenes can be involved in such interactions, there is no specific data available for this compound in this role.

Self-Assembly and Molecular Recognition

There is a lack of published research on the self-assembly and molecular recognition properties of this compound. Self-assembly is the spontaneous organization of molecules into ordered structures, and molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. While the alkyl and naphthalene moieties of the molecule could theoretically contribute to such processes, no experimental or theoretical studies have been found to substantiate this for this compound. Research into the self-assembly of other substituted naphthalenes has been conducted in various contexts, but these findings cannot be directly extrapolated to the specific compound .

Advanced Analytical Methodologies for Detection and Quantification of Methylbis 1 Methylpropyl Naphthalene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of alkylated naphthalenes, providing the necessary separation from other related aromatic compounds and complex matrix components.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including alkylated naphthalenes. The high resolution of capillary columns and the sensitivity and specificity of modern detectors allow for the detailed characterization of these compounds.

In the analysis of complex hydrocarbon mixtures like gasolines, fused silica (B1680970) capillary columns, such as those with a SE-54 stationary phase, have been successfully used to separate various polyalkylnaphthalenes. ysu.edu Coupling the GC system to a quadrupole mass spectrometer operating with either electron ionization (EI) or chemical ionization (CI) allows for the distinction of alkylnaphthalenes from other co-eluting aromatic compounds through the use of mass chromatograms. ysu.edu CI mass spectra can provide additional structural information, as differences in minor-ion abundances can reflect the tendencies of isomers to undergo hydride abstraction and skeletal fragmentation, which can be rationalized by the degree of substitution and ionic stability. ysu.edu

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced peak capacity and selectivity. This technique is particularly valuable for resolving isomeric compounds in mixtures like jet fuel, where it has been used to quantify the total weight percentage of naphthalenes. researchgate.net

Table 1: Exemplary GC Conditions for Analysis of Alkylated Naphthalenes in Fuel Samples

| Parameter | Condition |

|---|---|

| Column | Fused silica SE-54 capillary column ysu.edu |

| Detector | Quadrupole Mass Spectrometer ysu.edu |

| Ionization Modes | Electron Ionization (EI), Methane Chemical Ionization (CI) ysu.edu |

| Technique | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for complex mixtures researchgate.net |

| Data Analysis | Mass chromatograms for distinguishing co-eluting aromatics ysu.edu |

Liquid chromatography provides a complementary approach to GC, particularly for less volatile or thermally labile compounds. High-performance liquid chromatography (HPLC) is a popular method for the analysis of naphthalene (B1677914) and its derivatives. nih.gov For enhanced sensitivity and specificity, coupling LC with high-resolution mass spectrometry (HRMS) is increasingly common.

LC-HRMS is a powerful tool for the untargeted analysis and suspect screening of organic compounds in complex matrices. researchgate.net Ultrahigh-resolution mass spectrometry combined with ultra-resolution chromatographic techniques is one of the most widely used high-throughput screening technologies in metabolomics and natural product research, demonstrating its capability to achieve significant metabolic coverage. researchgate.netmdpi.com This approach offers advantages such as high selectivity, sensitivity, and the ability to detect a wide range of analytes. researchgate.net The high resolving power of modern HRMS instruments provides sub-ppm mass accuracy, which allows for the determination of molecular formulas with high precision. researchgate.net While direct applications on Methylbis(1-methylpropyl)naphthalene are not extensively documented, the principles of LC-HRMS make it a highly suitable method for its detection and quantification.

Table 2: General LC-HRMS Parameters for the Analysis of Complex Organic Compounds

| Parameter | Description |

|---|---|

| Technique | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) researchgate.net |

| Chromatography | Ultra-resolution chromatographic techniques for enhanced separation mdpi.com |

| Mass Spectrometry | Ultrahigh-resolution mass spectrometry for high mass accuracy mdpi.com |

| Application | Untargeted analysis and suspect screening in complex matrices researchgate.net |

| Advantages | High selectivity, sensitivity, and speed researchgate.net |

Spectroscopic Analytical Methods (e.g., Quantitative NMR, UV-Vis Spectroscopy)

Spectroscopic methods offer alternative and sometimes complementary information for the quantification and characterization of alkylated naphthalenes.

UV-Vis spectroscopy is a straightforward and rapid method for the qualitative and quantitative analysis of naphthalene hydrocarbons, particularly in applications such as the analysis of aviation fuels. icpms.cz The absorption of ultraviolet or visible radiation by a molecule leads to transitions between electronic energy levels. uobabylon.edu.iq For aromatic compounds like naphthalene and its derivatives, these transitions, particularly π → π* transitions, occur within the measurable range of UV-Vis spectrophotometers. uobabylon.edu.iq The absorption peak wavelengths (λmax) and molar absorption coefficients are influenced by the size of the conjugated system and the presence of functional groups. shimadzu.com As the conjugated system becomes larger, the absorption peaks tend to shift to longer wavelengths. shimadzu.com

Table 3: UV-Vis Absorption Data for Naphthalene and Related Compounds

| Compound | Absorption Peak (λmax) |

|---|---|

| Benzene (B151609) | 255 nm shimadzu.com |

| Naphthalene | 286 nm shimadzu.com |

| Anthracene | 375 nm shimadzu.com |

Development of Novel Detection Protocols

The ongoing need for more sensitive, rapid, and comprehensive analytical methods drives the development of novel detection protocols for compounds like this compound.

Recent advancements include the development of isotope dilution gas chromatography combined with triple quadrupole mass spectrometry (GC-MS/MS) for the analysis of polychlorinated naphthalenes in environmental samples. nih.gov This method demonstrates high sensitivity, with low limits of detection, and good agreement with data from high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). nih.gov

In the realm of two-dimensional gas chromatography, the use of chemometric techniques, such as trilinear partial least squares (Tri-PLS), is being explored to enhance the quantification of naphthalenes in complex mixtures. researchgate.net The application of objective retention time alignment algorithms based on windowed rank minimization can mitigate the effects of retention time variation, which is a common challenge in chemometric analysis. researchgate.net

Furthermore, the application of LC-HRMS/MS-based metabolomics approaches for the discovery and analysis of compounds in complex biological and environmental samples represents a novel and powerful strategy. mdpi.comnih.gov These methods, combined with advanced data analysis tools, are proving to be rapid and reliable for fingerprinting and identifying a wide range of organic molecules. mdpi.comnih.gov

Emerging Research Directions and Future Prospects for Methylbis 1 Methylpropyl Naphthalene

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of alkylated naphthalenes often relies on Friedel-Crafts alkylation, which can involve harsh catalysts and lead to the formation of multiple isomers and polyalkylated byproducts. Current research is actively pursuing more sustainable and selective synthetic pathways.

One promising approach involves the use of solid acid catalysts, such as zeolites. rsc.orgresearchgate.net These materials offer several advantages over traditional catalysts, including easier separation from the reaction mixture, reusability, and shape-selectivity that can favor the formation of specific isomers. rsc.orgresearchgate.net Research into optimizing zeolite catalysts for naphthalene (B1677914) alkylation has shown that factors like acidity, specific surface area, and pore structure are crucial for achieving high conversion rates and selectivity. rsc.org For instance, studies on the alkylation of naphthalene with long-chain olefins using Y zeolites have demonstrated the potential for producing monoalkylated naphthalenes with high selectivity. researchgate.net

Another avenue of exploration is the use of ionic liquids as both catalysts and reaction media for the alkylation of naphthalene. Ionic liquids can offer "green" characteristics to the reaction due to their low vapor pressure and potential for recyclability.

Biocatalysis, leveraging enzymes to carry out chemical transformations, represents a frontier in the sustainable synthesis of specialty chemicals. While specific enzymes for the synthesis of Methylbis(1-methylpropyl)naphthalene have not been identified, the broader field of biocatalysis is rapidly advancing, with enzymes being engineered for a wide range of industrial applications. Future research may focus on discovering or engineering enzymes capable of selectively alkylating the naphthalene core.

A comparative look at different catalytic approaches highlights the ongoing shift towards more environmentally benign processes.

Table 1: Comparison of Catalytic Methods for Naphthalene Alkylation

| Catalyst Type | Advantages | Disadvantages | Representative Research Findings |

|---|---|---|---|

| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity | Difficult to separate, corrosive, produces significant waste | Historically used but being replaced by more sustainable alternatives. |

| Solid Acid Catalysts (e.g., Zeolites) | Reusable, easy to separate, shape-selective | Can be prone to deactivation by coking | Y zeolites show high potential for monoalkyl naphthalene synthesis; catalyst performance is linked to Na content. researchgate.net |

| Ionic Liquids | Low vapor pressure, potential for recyclability, can enhance reaction rates | Can be expensive, potential toxicity concerns | Have been shown to be effective media for Friedel-Crafts reactions of naphthalene. |

Investigation of Quantum Phenomena and Advanced Electronic Properties

The aromatic nature of the naphthalene core in this compound gives rise to interesting electronic and quantum phenomena that are the subject of ongoing research. The arrangement and nature of the alkyl substituents can influence the electronic structure of the naphthalene ring system, impacting its properties and potential applications.

Theoretical studies on naphthalene and its derivatives have explored the concept of quantum interference, which can significantly affect the electrical conductance of single-molecule junctions. rdd.edu.iqnih.govresearchgate.net The points at which a molecule connects to electrodes can lead to either constructive or destructive quantum interference, resulting in high or low conductance, respectively. rdd.edu.iqresearchgate.net For naphthalene, it has been shown that the connectivity of the electrodes to the molecule plays a crucial role in determining its conductance properties. rdd.edu.iqresearchgate.net While these studies have not focused specifically on this compound, the principles of quantum interference would apply to this molecule as well, with the alkyl groups potentially influencing the energy levels of the molecular orbitals involved in electron transport.

The electronic properties of naphthalene derivatives are also being investigated for their potential use in organic electronics. researchgate.net The introduction of alkyl groups can affect the charge transport characteristics of the material. Research on naphthalene diimide (NDI) derivatives, for example, has shown that these compounds can exhibit good electron transport properties. rsc.orgresearchgate.net The electrical conductivity of NDI-based polymers can be tuned through doping, and the structural ordering of the polymer chains plays a significant role in achieving high charge-carrier mobility. rsc.orgresearchgate.net

Table 2: Key Electronic Properties and Research Areas for Naphthalene Derivatives

| Property/Phenomenon | Description | Relevance to this compound |

|---|---|---|

| Quantum Interference | The constructive or destructive interference of electron waves passing through a molecule, affecting its conductance. | The positions of the methyl and 1-methylpropyl groups could influence the quantum interference patterns, potentially leading to interesting switching behaviors in molecular electronic devices. rdd.edu.iqnih.govresearchgate.net |

| Electron Transport | The movement of electrons through the material. | The alkyl substituents can impact the packing of the molecules in the solid state, which in turn affects the efficiency of electron transport between molecules. rsc.orgresearchgate.net |

| Conductivity | The measure of a material's ability to conduct an electric current. | While not expected to be a conductor in its pure form, its properties could be tuned for specific electronic applications. |

Development of Next-Generation Functional Materials Based on Naphthalene Scaffolds

The rigid and planar structure of the naphthalene core makes it an excellent building block for the development of novel functional materials. By attaching different functional groups to the naphthalene scaffold, researchers can create materials with tailored properties for a wide range of applications.

One area of active research is the synthesis of naphthalene-based polymers. These polymers can be designed to have specific properties, such as high thermal stability, porosity, or catalytic activity. For example, porous polymers incorporating naphthalene units have been developed for applications in gas capture and heavy metal adsorption. researchgate.net The introduction of naphthalene into the polymer network can enhance its porosity and surface area, making it more effective for these applications. researchgate.net

Naphthalene-based materials are also being explored for their potential in catalysis. For instance, polymers derived from naphthalene have been used as supports for palladium catalysts in cross-coupling reactions. The functionalization of these polymers can improve the dispersion and stability of the catalytic nanoparticles.

Furthermore, the unique photophysical properties of naphthalene derivatives make them attractive for applications in optoelectronics. Research into functional naphthalene diimides has demonstrated their potential in areas such as organic photovoltaics and sensors.

In-depth Studies of Environmental Remediation Strategies

The environmental fate and remediation of naphthalene and its alkylated derivatives are of significant concern due to their presence in contaminated sites. Researchers are investigating various strategies to effectively remove these compounds from the environment.

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. nih.govfrontiersin.org Several bacterial strains have been identified that can degrade naphthalene and its methylated derivatives. nih.govfrontiersin.orgnih.gov The metabolic pathways for naphthalene degradation often involve the initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of intermediates that can be further metabolized. frontiersin.orgnih.gov The presence of alkyl groups on the naphthalene ring can affect the rate and pathway of biodegradation.

Photocatalytic degradation is another emerging technology for the removal of naphthalene from water. ekb.egidk.org.rsresearchgate.netekb.eg This process typically involves the use of semiconductor nanoparticles, such as zinc oxide, which, when illuminated with UV light, generate highly reactive oxygen species that can break down the naphthalene molecule. ekb.egekb.eg The efficiency of photocatalytic degradation can be influenced by factors such as the type and concentration of the photocatalyst, the pH of the solution, and the intensity of the light. ekb.egekb.eg

Table 3: Overview of Environmental Remediation Strategies for Naphthalene and its Derivatives

| Remediation Strategy | Mechanism | Key Findings |

|---|---|---|

| Bioremediation | Microbial degradation of the aromatic rings. | Several bacterial strains, including Pseudomonas species, are capable of degrading naphthalene and methylnaphthalenes. The degradation pathway often starts with a dioxygenase-catalyzed oxidation. nih.govfrontiersin.orgnih.gov |

| Photocatalytic Degradation | Generation of reactive oxygen species by semiconductor photocatalysts under UV irradiation. | Zinc oxide nanoparticles have shown to be effective in the photocatalytic degradation of naphthalene. The degradation process can lead to the formation of various byproducts. ekb.egekb.eg |

Interdisciplinary Approaches in this compound Research

The multifaceted nature of this compound and its analogs necessitates a collaborative, interdisciplinary approach to fully realize their potential. The convergence of chemistry, physics, materials science, and environmental science is crucial for driving innovation in this field.